N-(carbamoylmethoxy)-3-methoxypropanamide
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Overview
Description
N-(carbamoylmethoxy)-3-methoxypropanamide: is an organic compound that features both carbamoyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(carbamoylmethoxy)-3-methoxypropanamide can be achieved through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxypropanoic acid with carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(carbamoylmethoxy)-3-methoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(carbamoylmethoxy)-3-methoxypropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(carbamoylmethoxy)-3-methoxypropanamide involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- N-carbamoyl-3-methoxy-O,α-dimethyl-L-tyrosine
- N-carbamoyl-3-methoxypropanoic acid
Comparison: N-(carbamoylmethoxy)-3-methoxypropanamide is unique due to its specific functional groups and structural configuration. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1566403-37-9 |
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Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
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